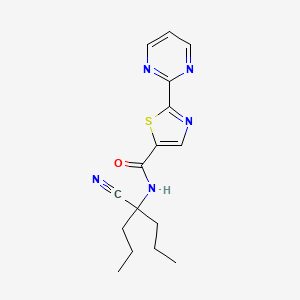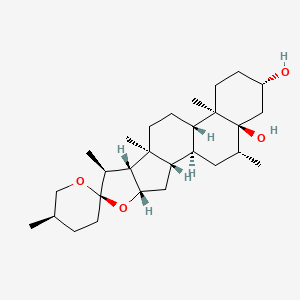![molecular formula C24H23N3O2 B2408075 4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 2034327-55-2](/img/structure/B2408075.png)
4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine cores are increasingly important in the pharmaceutical industry due to their wide range of pharmacological activities . They are used in various commercialized pharmaceutical molecules .
Synthesis Analysis
Imidazo[1,2-a]pyridine derivatives can be synthesized by integrating the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Pyrimidine-containing compounds can be obtained by a palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds can be obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .
Molecular Structure Analysis
The structure of imidazo[1,2-a]pyridine is an imidazole ring fused with the pyridine moiety . The majority of imidazo[1,2-a]pyridine-based drugs are C-3 functionalized .
Chemical Reactions Analysis
The chemical reactions of imidazo[1,2-a]pyridine derivatives involve various groups such as indole, triazole, amine, aryl-propenones, sulfenyl, and aryl groups .
Scientific Research Applications
Synthesis and Structural Analysis
- Imidazo[1,2-a]pyridines, including compounds structurally related to 4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide, have been extensively researched for their synthesis and potential in various fields. One study focused on synthesizing and improving the process of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, noting its significant antitumor effects and excellent bioactivities. The synthesis involved key steps like ring closing, reduction, and acylation reactions, yielding the product with good agreement to its proposed structure (H. Bin, 2015).
- Another study on the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives provided insights into their structural characteristics. This research is vital for understanding the molecular interactions and properties of such compounds (G. Dhanalakshmi et al., 2018).
Biological and Pharmacological Potential
- Research into the biological activity of imidazo[1,2-a]pyridines revealed that while some derivatives did not show significant antisecretory activity in animal models, they demonstrated good cytoprotective properties, indicating potential therapeutic applications (J. Starrett et al., 1989).
- In a study focused on synthesizing fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines, high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared with central benzodiazepine receptors (CBRs) were found, suggesting their potential in neurodegenerative disorder imaging (C. Fookes et al., 2008).
Antiulcer and Antitumor Properties
- The antiulcer activities of certain imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, which could be structurally related to the compound , were investigated. These compounds displayed potent antisecretory and cytoprotective activity, suggesting their use as histamine H2-receptor antagonists and antiulcer agents (Y. Katsura et al., 1992).
Antimicrobial and Antifungal Activities
- A study on the design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their antibacterial activity revealed that these compounds exhibited good antibacterial activity compared to standard drugs. This indicates their potential in treating bacterial infections (Pushpalatha Budumuru et al., 2018).
- Another research synthesized new imidazo[1,2-a]pyridine derivatives and evaluated their antifungal activities against various fungal species. Some compounds showed moderate activity, indicating their potential in antifungal treatments (Füsun Göktaş et al., 2014).
Future Directions
Imidazo[1,2-a]pyridine derivatives have a broad range of biological and pharmacological activities . They are increasingly important in the pharmaceutical industry and would be useful in developing more effective compounds for treating various diseases . Future research could focus on exploring their potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine cores, which are part of the compound’s structure, have been recognized for their wide range of applications in medicinal chemistry . They have been associated with various pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic effects .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been shown to exhibit anticancer activity . The interaction of the compound with its targets could potentially lead to changes at the molecular and cellular levels, contributing to its pharmacological effects.
Biochemical Pathways
Given the wide range of pharmacological activities associated with imidazo[1,2-a]pyridine cores , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects that contribute to the compound’s therapeutic potential.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been shown to exhibit anticancer activity , suggesting that the compound could potentially induce changes at the molecular and cellular levels that inhibit cancer cell proliferation.
Properties
IUPAC Name |
4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-2-3-16-29-19-13-11-18(12-14-19)24(28)26-21-9-5-4-8-20(21)22-17-27-15-7-6-10-23(27)25-22/h4-15,17H,2-3,16H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXSTOLYPKNULX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-acetyl-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2407992.png)
![N~2~-[3-(dimethylamino)propyl]-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2407993.png)
![N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2407994.png)
![5-({4-[(4-chlorobenzoyl)amino]phenoxy}methyl)-N-(2-methoxyethyl)isoxazole-3-carboxamide](/img/structure/B2407995.png)



![3-(2-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2408009.png)
![N-[2-(1-Phenylpyrazol-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2408010.png)
![1-[4-(2,3,4,5-Tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2408011.png)




